3-(4-chlorophenyl)-2-[(1-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
CAS No.: 687564-64-3
Cat. No.: VC4744870
Molecular Formula: C20H17ClN2OS2
Molecular Weight: 400.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 687564-64-3 |
|---|---|
| Molecular Formula | C20H17ClN2OS2 |
| Molecular Weight | 400.94 |
| IUPAC Name | 3-(4-chlorophenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C20H17ClN2OS2/c1-13(14-5-3-2-4-6-14)26-20-22-17-11-12-25-18(17)19(24)23(20)16-9-7-15(21)8-10-16/h2-10,13H,11-12H2,1H3 |
| Standard InChI Key | ZURCENBCKOPIFA-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)SC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3 |
Introduction
Synthesis of Thieno-pyrimidines
Thieno-pyrimidines are typically synthesized through multi-step organic reactions involving thiophene and pyrimidine derivatives. These reactions often require careful control of conditions such as temperature and pH to ensure high yields and purity. Common solvents used include dimethylformamide (DMF) or ethanol to dissolve reactants and facilitate reaction kinetics.
Structural Characteristics
The molecular structure of thieno-pyrimidines features a thieno[3,2-d]pyrimidine core, which is known for its potential biological activity. The presence of substituents like 4-chlorophenyl and phenylethyl groups can enhance the pharmacological profile of these compounds by influencing their reactivity and interaction with biological targets.
Potential Biological Activities
Compounds within the thieno-pyrimidine class have been explored for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activity of 3-(4-chlorophenyl)-2-[(1-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one would depend on its structural features and how these interact with biological targets.
Research Findings and Data
Given the lack of specific data on 3-(4-chlorophenyl)-2-[(1-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one, we can consider related compounds for insights into their potential applications:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume